3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

Purity Benchmarking Regioisomer Comparison Procurement Specification

3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide (CAS 1690044-39-3) is a chiral, ortho-fluoro, meta-bromo-substituted benzamide bearing an (S)-alaninol-derived side chain. With a molecular formula of C10H11BrFNO2 and a molecular weight of 276.10 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology.

Molecular Formula C10H11BrFNO2
Molecular Weight 276.10 g/mol
Cat. No. B12087875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Molecular FormulaC10H11BrFNO2
Molecular Weight276.10 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1=C(C(=CC=C1)Br)F
InChIInChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-3-2-4-8(11)9(7)12/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m0/s1
InChIKeyYZJISXMKGQKJCY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide (CAS 1690044-39-3): Procurement-Ready Chiral Benzamide Building Block


3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide (CAS 1690044-39-3) is a chiral, ortho-fluoro, meta-bromo-substituted benzamide bearing an (S)-alaninol-derived side chain . With a molecular formula of C10H11BrFNO2 and a molecular weight of 276.10 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology . The defined (2S) stereochemistry of the hydroxypropan-2-yl substituent distinguishes it from racemic or achiral analogs, making it a precisely specifiable building block for asymmetric synthesis campaigns where chiral purity and halogen substitution pattern are critical selection criteria.

Why Generic 3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide Substitution Fails: Comparator-Driven Evidence


In-class benzamide building blocks cannot be freely interchanged for 3-bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide because each close analog carries a distinct combination of halogen regiochemistry, side-chain functionality, and stereochemical identity that dictates its synthetic utility and analytical traceability . The 4-fluoro regioisomer (CAS 1689927-52-3) presents altered electronic and steric properties despite sharing the same molecular formula, while the non-hydroxylated N-isopropyl analog (CAS 1504332-66-4) lacks the critical hydrogen-bond-donor handle for further derivatization . The 2-hydroxy variant (CAS 2084064-91-3) eliminates both halogen substituents entirely, forfeiting the bromine heavy-atom label for X-ray crystallography and the fluorine probe for 19F NMR, which the target compound uniquely provides . Substitution without quantitative justification risks compromising downstream reaction yields, chiral purity, and analytical verification protocols.

3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide: Quantified Differentiation Evidence Against Closest Analogs


Purity Differential: 98% vs. 95%+ Benchmarked Against the 4-Fluoro Regioisomer

Commercially sourced 3-bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is specified at 98% purity by the manufacturer , whereas the closest regioisomeric analog, 3-bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide (CAS 1689927-52-3), is listed at a minimum purity of 95%+ from a comparable supplier . This represents a nominal purity advantage of approximately 3 percentage points for the target 2-fluoro regioisomer in the as-supplied form.

Purity Benchmarking Regioisomer Comparison Procurement Specification

Chiral Identity Verification: (2S) Stereochemistry Confirmed by Defined SMILES vs. Achiral Isopropyl Analog

The target compound carries a defined (2S) stereocenter at the hydroxypropan-2-yl side chain, as confirmed by the isomeric SMILES notation C[C@@H](CO)NC(=O)C1=C(F)C(Br)=CC=C1 provided by the supplier . In contrast, the structurally analogous 3-bromo-2-fluoro-N-(propan-2-yl)benzamide (CAS 1504332-66-4) lacks the hydroxyl group entirely and bears an achiral isopropyl substituent, with a molecular formula of C10H11BrFNO and molecular weight of 260.10 g/mol . The presence of the chiral alcohol functionality adds 16 mass units (one oxygen atom) and introduces a stereochemically defined hydrogen-bond donor that is absent in the non-hydroxylated comparator.

Chiral Purity Stereochemical Specification Asymmetric Synthesis

Ortho-Fluoro vs. Para-Fluoro Regioisomer: Distinct Reactivity and Electronic Profiles for Cross-Coupling Applications

The target compound positions fluorine at the ortho (2-) position and bromine at the meta (3-) position relative to the carboxamide, as reflected in the SMILES notation showing F attached to the carbon adjacent to the carbonyl . The 4-fluoro regioisomer (CAS 1689927-52-3) places fluorine para to the carboxamide, with the SMILES C[C@@H](CO)NC(=O)C1=CC(Br)=C(F)C=C1 . Ortho-fluorine exerts a stronger through-space electronic influence on the amide carbonyl and a steric effect on the adjacent bromine during metal-catalyzed cross-coupling reactions, whereas para-fluorine primarily modulates ring electronics via resonance without steric encumbrance of the reactive bromine site. Both compounds share the same molecular formula (C10H11BrFNO2) and molecular weight (276.10–276.11), making regioisomeric identity the sole differentiating factor.

Regioisomeric Differentiation Cross-Coupling Electronic Effects

Halogen Heavy-Atom and NMR Probe Value: Dual Bromine and Fluorine vs. Hydroxy-Substituted Analog

The target compound features both bromine (atomic number 35) and fluorine (atomic number 9, 100% natural abundance of NMR-active 19F) substituents on the benzamide core . A structurally related analog, 2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide (CAS 2084064-91-3), replaces both halogens with a single hydroxyl group, resulting in a lower molecular weight of 195.22 g/mol (C10H13NO3) and the complete loss of the heavy-atom and NMR-probe capabilities . The bromine atom provides anomalous scattering for X-ray crystallographic phasing, while the fluorine atom serves as a sensitive 19F NMR reporter for reaction monitoring and binding studies—two orthogonal analytical handles that the hydroxy analog cannot offer.

X-ray Crystallography 19F NMR Probe Halogen Bonding

Supplier Network Diversity: Multi-Vendor Availability with Competitive Purity vs. Single-Source Analogs

3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is listed by at least two independent commercial suppliers with purities at or above 98% (Leyan) and with comprehensive catalog data (Chemsrc) , indicating a competitive sourcing landscape. The 3-bromo-4-fluoro regioisomer appears in fewer catalog listings with a lower purity threshold (95%+ from Chemenu) , while the non-hydroxylated analog 3-bromo-2-fluoro-N-(propan-2-yl)benzamide shows limited supplier coverage and lower molecular complexity . Multi-vendor availability for the target compound reduces single-supplier dependency risk and provides procurement leverage for negotiating price and delivery terms.

Supply Chain Resilience Multi-Vendor Sourcing Procurement Risk Mitigation

3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Asymmetric Synthesis and Chiral Pool Derivatization

The defined (2S)-1-hydroxypropan-2-yl side chain provides a chiral alcohol handle for diastereoselective transformations including esterification, etherification, and Mitsunobu reactions, as established by the stereochemically explicit SMILES notation and the mass differential of 16.00 Da relative to the non-hydroxylated analog . The 98% purity specification ensures that the chiral building block enters synthetic sequences with minimal enantiomeric erosion from achiral impurities, supporting the preparation of diastereomerically enriched products without additional chiral resolution steps.

Dual-Mode Analytical Probe for Structural Biology (X‑ray Phasing + 19F NMR)

The simultaneous presence of bromine (anomalous scatterer for X-ray crystallographic phasing) and fluorine (100% natural abundance 19F for NMR) on the benzamide core distinguishes this compound from halogen-free analogs such as 2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide (MW 195.22, no halogens) . The 80.88 Da mass increment from the hydroxyl analog to the target compound corresponds directly to the replacement of OH with Br and the addition of ortho-F, providing the heavy-atom and NMR-probe capabilities that enable orthogonal biophysical characterization of protein-ligand complexes.

Regioselective Cross-Coupling Scaffold with Ortho-Fluorine Steric Modulation

The ortho-fluoro (2-F) substitution creates a unique steric and electronic environment around the meta-bromo (3-Br) reactive center, distinct from the 4-fluoro regioisomer (CAS 1689927-52-3, SMILES: C[C@@H](CO)NC(=O)C1=CC(Br)=C(F)C=C1) . This ortho-effect can be exploited in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings where fluorine proximity to the oxidative addition site influences catalytic turnover rates and regioselectivity. The 98% purity further ensures that catalyst-poisoning impurities are minimized for reproducible cross-coupling performance.

Medicinal Chemistry SAR Expansion with Defined Physicochemical Properties

The target compound's molecular formula (C10H11BrFNO2, MW 276.10) and halogen substitution pattern provide a well-defined starting point for structure-activity relationship (SAR) studies where incremental changes in lipophilicity, hydrogen-bonding capacity, and steric bulk are systematically evaluated . Compared to the non-hydroxylated analog (MW 260.10, no H-bond donor) and the 4-fluoro regioisomer (same MW, different electronics) , this specific compound offers a distinct physicochemical profile—higher polarity from the hydroxyl group combined with ortho-fluorine's effect on amide conformation—that fills a unique position in a fragment- or ligand-based design matrix.

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